(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine
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Overview
Description
(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine is an organic compound with the molecular formula C6H12F3NO and a molecular weight of 171.16 g/mol . It is a liquid at room temperature and is known for its unique chemical properties due to the presence of both methoxyethyl and trifluoropropyl groups.
Preparation Methods
The synthesis of (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine typically involves the reaction of 3,3,3-trifluoropropylamine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve continuous flow processes to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl or trifluoropropyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Methoxyethyl)(3,3,3-trifluoropropyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity, while the methoxyethyl group can influence its solubility and bioavailability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to (2-Methoxyethyl)(3,3,3-trifluoropropyl)amine include:
(2-Methoxyethyl)amine: Lacks the trifluoropropyl group, resulting in different chemical properties and reactivity.
(3,3,3-Trifluoropropyl)amine: Lacks the methoxyethyl group, affecting its solubility and biological activity.
This compound hydrochloride: A salt form that may have different solubility and stability properties. The uniqueness of this compound lies in the combination of both methoxyethyl and trifluoropropyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3,3,3-trifluoro-N-(2-methoxyethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-11-5-4-10-3-2-6(7,8)9/h10H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXDEUEWARNDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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